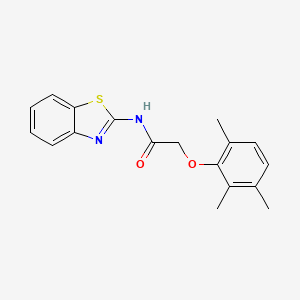

8-喹啉基(3-溴丙酰基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives, including structures similar to 8-quinolinyl (3-bromopropanoyl)carbamate, often involves complex reactions that enable the incorporation of diverse functional groups. For instance, reactions starting from 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by treatment with various reagents can lead to ambiphilic molecules or further functionalized quinolines. Compounds like 3-aryl-2-bromopropanoic acid esters have been reacted with diamines to yield quinoxaline derivatives, showcasing the versatility in synthesizing quinoline-related structures (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010); (N. Pokhodylo, R. Martyak, M. P. Rogovyk, V. Matiychuk, M. Obushak, 2021).

Molecular Structure Analysis

The molecular structure of 8-quinolinyl (3-bromopropanoyl)carbamate and related quinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which significantly influence their chemical reactivity and interaction capabilities. The structure-activity relationship (SAR) of these compounds often depends on the substitution pattern on the quinoline core and the nature of the linked groups, impacting their biological and physical properties.

Chemical Reactions and Properties

Quinoline derivatives engage in a range of chemical reactions, including hydrolysis, coordination to metals, and cyclization reactions. Their bifunctional nature enables them to form complexes with metals such as Cu(I), Ag(I), and Pd(II), highlighting their potential in coordination chemistry and catalysis (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010).

科学研究应用

喹喔啉-2(1H)-酮的无金属C3-烷氧羰基化

通过喹喔啉-2(1H)-酮与容易获得的氨基甲酸酯的氧化偶联,制备各种喹喔啉-3-羰基化合物的一个简便方案,展示了一种合成生物活性天然产物和合成药物的实用方法。该方法以K2S2O8为氧化剂,在无金属和无碱条件下,突出了喹啉衍生物在合成化学中的多功能性,可能包括8-喹啉基(3-溴丙酰基)氨基甲酸酯类似物的合成和功能化(谢龙勇等人,2019)。

喹啉类抗菌剂和DNA拓扑异构酶测定

探索了包括8-喹啉基(3-溴丙酰基)氨基甲酸酯在内的喹啉衍生物的抗菌效力,突出了喹啉等结构基序在开发抗菌剂中的关键作用。使用DNA拓扑异构酶测定对喹诺酮类抗菌剂进行的研究,以与针对各种生物体的最小抑菌浓度相关,强调了基于喹啉的化合物的治疗潜力(J. Domagala等人,1986)。

喹啉配体的钯配合物

具有8-羟基喹啉核的不对称钳形配体的合成及其钯(II)配合物证明了喹啉衍生物在催化中的应用,特别是在胺和无铜的Sonogashira偶联中。这表明8-喹啉基(3-溴丙酰基)氨基甲酸酯衍生物在有机合成中具有潜在的催化应用(Satyendra Kumar等人,2017)。

喹啉-8-甲酰胺作为PARP-1抑制剂

设计和合成喹啉-8-甲酰胺以抑制聚(ADP-核糖)聚合酶-1(PARP-1),这是药物设计中一个重要的靶酶,突出了喹啉衍生物在开发治疗各种疾病的治疗剂中的潜力。这条研究途径可以扩展到8-喹啉基(3-溴丙酰基)氨基甲酸酯衍生物,探索它们作为PARP-1抑制剂的作用(A. Lord等人,2009)。

属性

IUPAC Name |

quinolin-8-yl N-(3-bromopropanoyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O3/c14-7-6-11(17)16-13(18)19-10-5-1-3-9-4-2-8-15-12(9)10/h1-5,8H,6-7H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVXFRCHPIRGSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)NC(=O)CCBr)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

quinolin-8-yl N-(3-bromopropanoyl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

![N-(2,4-dimethoxyphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5560742.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)

![(3R*,4R*)-1-[(5-isopropylisoxazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5560769.png)

![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5560782.png)

![2-(3,5-difluorobenzyl)-8-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5560789.png)

![N-{(3S*,4R*)-1-[(4-fluoro-2-methylphenyl)sulfonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5560790.png)

![5-(6-ethyl-2-pyrrolidin-1-ylpyrimidin-4-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5560806.png)